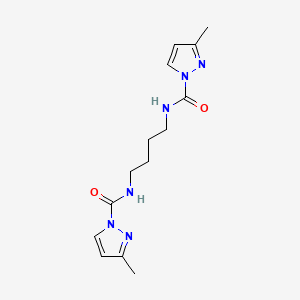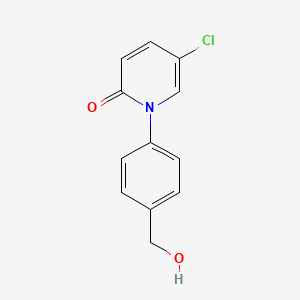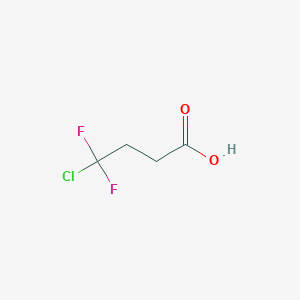
4-chloro-4,4-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where the fourth carbon atom is substituted with a chlorine atom and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-4,4-difluorobutanone or this compound derivatives.
Reduction: Formation of 4-chloro-4,4-difluorobutanol or corresponding alkanes.
Substitution: Formation of various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
4-Chloro-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-chloro-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Chlorobutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
4,4-Difluorobutanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-4-fluorobutanoic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 4-Chloro-4,4-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C4H5ClF2O2 |
|---|---|
Poids moléculaire |
158.53 g/mol |
Nom IUPAC |
4-chloro-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) |
Clé InChI |
IPOKNZMIBAYSRN-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)

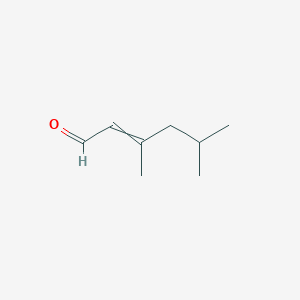
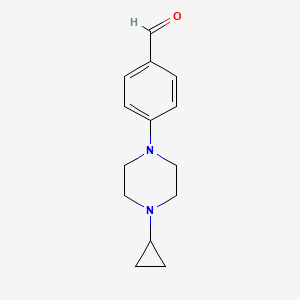
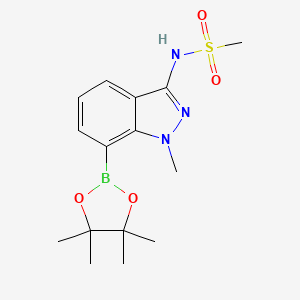
![Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B8303656.png)

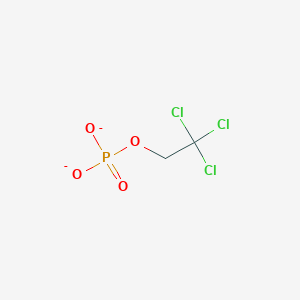
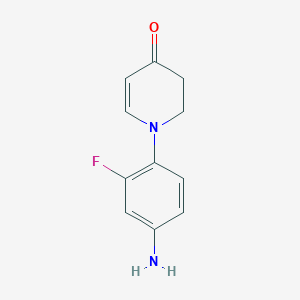
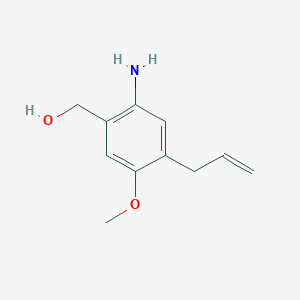
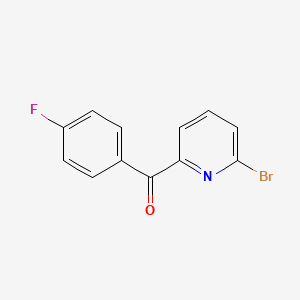
![(4-Chloro-pyridin-2-yl)-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B8303679.png)
